![molecular formula C15H19NO5 B2500761 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1192050-89-7](/img/structure/B2500761.png)
1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2-arylpyrrolidine-1-carboxamides, which share the pyrrolidine core with the compound of interest, is achieved through acid-catalyzed cyclization of ureas in the presence of 3-aminophenol . This suggests that the synthesis of this compound could also involve cyclization steps under acid catalysis, possibly starting from a suitable urea derivative and a phenol with an ethyl substituent.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction. For example, the crystal structures of (2-carboxyphenoxy)acetic acid and its adduct with 4-aminobenzoic acid have been determined, revealing one-dimensional zig-zag polymers formed by hydrogen bonding . This information implies that this compound could also form specific intermolecular interactions, potentially leading to the formation of polymers or cocrystals.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the chemical reactions that this compound might undergo. For example, the base-labile protecting group described in one study suggests that the carboxylic acid moiety in the compound of interest could be protected and deprotected under specific conditions, which is useful in peptide synthesis. Additionally, the synthesis of necic acid components of axillaridine involves epoxidation and hydrolysis steps , indicating that the compound may also be amenable to similar functional group transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the properties of structurally related compounds. The presence of a carboxylic acid group typically confers acidity and the potential for salt formation. The pyrrolidine ring suggests potential chiral centers, which could affect the compound's optical activity. The ethylphenoxy moiety may contribute to the compound's hydrophobic character and influence its solubility in organic solvents. The exact properties would need to be determined experimentally, but these inferences provide a starting point for understanding the compound's behavior.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Pyridonecarboxylic Acids as Antibacterial Agents : Research by Egawa et al. (1984) explored the antibacterial properties of pyridonecarboxylic acids, including compounds similar to 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid. The study revealed the potential of certain compounds in this class to be more active than enoxacin, an established antibacterial agent (Egawa et al., 1984).
GABA-Uptake Inhibition
- Inhibition of GABA Transport Proteins : Zhao et al. (2005) investigated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid for their ability to inhibit GABA transport proteins GAT-1 and GAT-3. The study suggests that certain modifications to the 4-hydroxypyrrolidine-2-carboxylic acid structure can significantly affect inhibitory potency (Zhao et al., 2005).
Optically Active Antibacterial Agents
- Synthesis of Optically Active Quinolones : Uno et al. (1987) synthesized optically active isomers of quinolone derivatives, closely related to the this compound structure. These compounds showed significant antibacterial activity, with specific isomers being more potent than others (Uno et al., 1987).
Potential Anti-Inflammatory Agents
- Synthesis of Pyrrole-1-Acetic Acids : Ross and Sowell (1987) synthesized a series of pyrrole-1-acetic acid derivatives, which are structurally related to this compound. These compounds could have potential applications as anti-inflammatory agents (Ross & Sowell, 1987).
Synthesis of Antimicrobial Agents
- Antimicrobial Activity of Pyrrolidine Derivatives : Sreekanth and Jha (2020) demonstrated the synthesis and antimicrobial activity of novel pyrrolidine derivatives, indicating the potential of compounds like this compound in antimicrobial applications (Sreekanth & Jha, 2020).
ACE Inhibition for Hypertension
- Angiotensin Converting Enzyme (ACE) Inhibitors : A study by Addla et al. (2013) on 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues, which share structural similarities with the compound , revealed their efficacy as ACE inhibitors. This indicates potential for treating conditions like hypertension (Addla et al., 2013).
Eigenschaften
IUPAC Name |
1-[2-(4-ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-2-10-3-5-12(6-4-10)21-9-14(18)16-8-11(17)7-13(16)15(19)20/h3-6,11,13,17H,2,7-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURUOLSKSKPYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CC(CC2C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Bromo-2-methylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2500678.png)
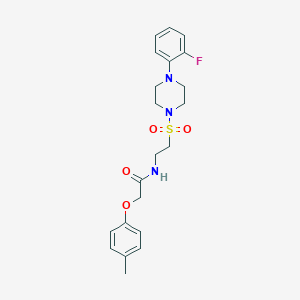
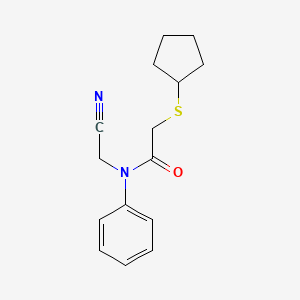
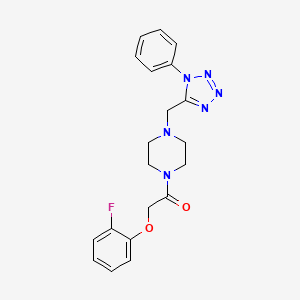
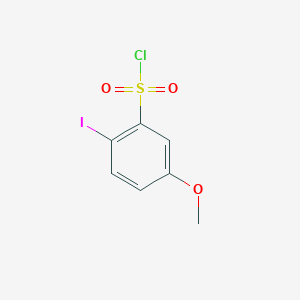
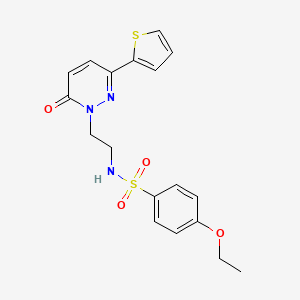
![N-(3-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500687.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
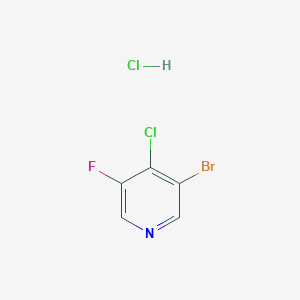
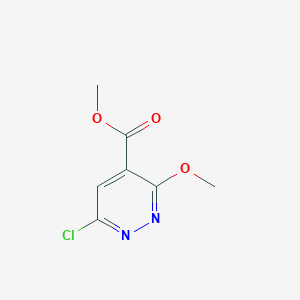
![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2500692.png)
![3-Benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2500694.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2500696.png)
